(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH) (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH)
Brand Name: Vulcanchem
CAS No.: 338972-24-0
VCID: VC11682302
InChI: InChI=1S/C24H28N2O6/c1-14(20(21(27)28)26-23(30)32-24(2,3)4)25-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,30)(H,27,28)/t14-,20-/m1/s1
SMILES: CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C24H28N2O6
Molecular Weight: 440.5 g/mol

(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH)

CAS No.: 338972-24-0

Cat. No.: VC11682302

Molecular Formula: C24H28N2O6

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH) - 338972-24-0

Specification

CAS No. 338972-24-0
Molecular Formula C24H28N2O6
Molecular Weight 440.5 g/mol
IUPAC Name (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C24H28N2O6/c1-14(20(21(27)28)26-23(30)32-24(2,3)4)25-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,30)(H,27,28)/t14-,20-/m1/s1
Standard InChI Key RCTIVJDDNBQGKV-JLTOFOAXSA-N
Isomeric SMILES C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

Fmoc-D-Abu(3R-Boc-Amino)-OH is a derivative of 2-aminobutyric acid (Abu), a non-proteinogenic amino acid. The molecule features:

  • An Fmoc group on the α-amino group (position 2), providing base-labile protection during SPPS.

  • A Boc group on the β-amino group (position 3), offering acid-labile protection orthogonal to Fmoc .

  • A (2R,3R) stereochemical configuration, ensuring chiral fidelity in peptide backbones .

The molecular formula is C₂₄H₂₇N₃O₆, with a calculated molecular weight of 453.5 g/mol . The SMILES notation (CC(C)(C)OC(=O)NC[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13) encodes its stereochemistry and functional groups .

Physicochemical Properties

Key properties include:

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DCM) but poorly soluble in water due to hydrophobic Fmoc and Boc groups .

  • Stability: Stable under acidic conditions (e.g., TFA) but susceptible to base-mediated Fmoc deprotection (e.g., piperidine) .

  • Rotatable bonds: 10, contributing to conformational flexibility .

Synthetic Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Abu(3R-Boc-Amino)-OH serves as a bifunctional building block for introducing β-amino groups into peptide chains. Its dual protection strategy enables sequential deprotection:

  • Fmoc removal: Using 20% piperidine in DMF to expose the α-amino group for subsequent coupling .

  • Boc retention: Stable under basic conditions, allowing selective β-amino group deprotection later via TFA .

This orthogonality is critical for synthesizing peptides with branched side chains or post-translational modifications (e.g., phosphorylation at specific residues).

Coupling Efficiency and Racemization Mitigation

Coupling this derivative requires optimized conditions to minimize racemization, a common issue with sterically hindered amino acids:

  • Preferred coupling reagents: HBTU/HOBt or PyBOP®/DIPEA in DMF, achieving >95% coupling efficiency .

  • Preactivation protocols: Preforming active esters reduces epimerization risks compared to in-situ activation .

Comparative Analysis of Protecting Group Strategies

Fmoc vs. Boc in SPPS

PropertyFmoc ProtectionBoc Protection
Deprotection ReagentPiperidine (20–30%)TFA (50–95%)
StabilityAcid-stableBase-stable
OrthogonalityCompatible with BocCompatible with Fmoc
Side ReactionsMinimal with scavengersRisk of t-butylation

Data adapted from .

Applications in Biomedical Research

Peptide-Based Drug Discovery

Fmoc-D-Abu(3R-Boc-Amino)-OH is employed to engineer:

  • Multivalent antigenic peptides: Branched structures enhance immune response in vaccine development .

  • Protease-resistant analogs: β-amino acids impede enzymatic degradation, improving pharmacokinetics .

Materials Science

Self-assembling peptides incorporating this derivative form hydrogels for drug delivery systems, leveraging its hydrophobic Fmoc moiety to drive nanostructure formation .

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